N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide
Description
N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO4S and a molecular weight of 299.389 g/mol This compound is known for its unique structural features, which include tert-butoxy and cyclopropoxy groups attached to a phenyl ring, along with a methanesulfonamide group
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
N-[4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-13-9-11(18-10-5-6-10)7-8-12(13)15-20(4,16)17/h7-10,15H,5-6H2,1-4H3 |
InChI Key |
GTOXRLHVBJQNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the sulfonation of the phenyl ring to introduce the methanesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-Tert-butoxy-4-cyclopropoxyphenyl)methanesulfonamide include:
- N-(4-tert-butoxy-2-cyclopropoxyphenyl)methanesulfonamide
- Other sulfonamide derivatives with similar structural features
Uniqueness
This uniqueness makes it valuable for specific research and industrial purposes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
